molecular formula C20H16ClFN2O B11326912 N-(2-chloro-6-fluorobenzyl)-3-methyl-N-(pyridin-2-yl)benzamide

N-(2-chloro-6-fluorobenzyl)-3-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B11326912
M. Wt: 354.8 g/mol
InChI Key: OFILISDFUXBYGO-UHFFFAOYSA-N
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Description

N-[(2-Chloro-6-fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzamide core, substituted with a chlorofluorophenyl group and a pyridinyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorofluorophenyl Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, is reacted with a suitable nucleophile to form the chlorofluorophenyl intermediate.

    Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative under conditions that facilitate nucleophilic substitution, often using a base such as sodium hydride or potassium carbonate.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-6-fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-Chloro-6-fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-6-fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chloro-6-fluorobenzyl)piperazinyl]propyl-3-(trifluoromethyl)benzamide
  • 2,6-Dichloro-N,N-dimethylpyridin-4-amine

Uniqueness

N-[(2-Chloro-6-fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

This detailed article provides a comprehensive overview of N-[(2-Chloro-6-fluorophenyl)methyl]-3-methyl-N-(pyridin-2-yl)benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H16ClFN2O

Molecular Weight

354.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H16ClFN2O/c1-14-6-4-7-15(12-14)20(25)24(19-10-2-3-11-23-19)13-16-17(21)8-5-9-18(16)22/h2-12H,13H2,1H3

InChI Key

OFILISDFUXBYGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3

Origin of Product

United States

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